molecular formula C10H13ClN2O2 B1458948 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride CAS No. 373385-03-6

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

Cat. No.: B1458948
CAS No.: 373385-03-6
M. Wt: 228.67 g/mol
InChI Key: FSTRQCRJXUCYBB-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2. It is a white solid with a molecular weight of 228.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is followed by the purification of the product through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted azepines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c13-12(14)10-4-3-8-2-1-5-11-7-9(8)6-10;/h3-4,6,11H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTRQCRJXUCYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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